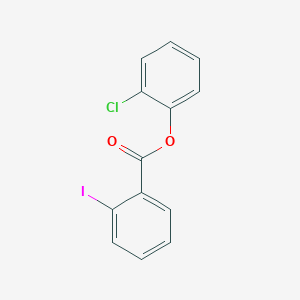

2-Chlorophenyl 2-iodobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8ClIO2 |

|---|---|

Molecular Weight |

358.56 g/mol |

IUPAC Name |

(2-chlorophenyl) 2-iodobenzoate |

InChI |

InChI=1S/C13H8ClIO2/c14-10-6-2-4-8-12(10)17-13(16)9-5-1-3-7-11(9)15/h1-8H |

InChI Key |

CQQIVQITLKLQHI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Cl)I |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorophenyl 2 Iodobenzoate and Analogous Structures

Esterification Strategies for Benzoate (B1203000) Formation

The formation of the benzoate ester is the pivotal step in synthesizing the target molecule. This can be achieved through direct esterification or via coupling reactions that are more commonly associated with the formation of other bond types but can be adapted for this purpose.

Direct esterification of a carboxylic acid and a phenol (B47542) is a fundamental transformation in organic synthesis. Classical methods, such as Fischer esterification, involve heating the carboxylic acid (2-iodobenzoic acid) and the alcohol/phenol (2-chlorophenol) in the presence of a strong acid catalyst.

For more efficient synthesis, particularly with less reactive phenolic substrates, 2-iodobenzoic acid can be converted to a more reactive derivative, such as an acid chloride. This is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-iodobenzoyl chloride can then react readily with 2-chlorophenol (B165306) in the presence of a base to yield the desired ester, 2-chlorophenyl 2-iodobenzoate (B1229623).

Modern catalytic methods often employ coupling reagents to facilitate the reaction under milder conditions. A general procedure for the synthesis of similar esters involves dissolving the carboxylic acid, the phenol, and a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent, followed by the addition of a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

A general procedure for the synthesis of aryl esters involves the reaction of a benzoic acid derivative with a phenol in the presence of a base and a suitable coupling agent. For instance, 4-chlorophenyl-2-iodobenzoate has been synthesized in high yield (90%) and isolated as a white solid. rsc.org

Table 1: Overview of Esterification Methods

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | 2-Iodobenzoic Acid, 2-Chlorophenol, Acid Catalyst (e.g., H₂SO₄) | Heat | Reversible reaction; often requires removal of water. |

| Acid Chloride Route | 1. 2-Iodobenzoic Acid + SOCl₂ or (COCl)₂ 2. 2-Iodobenzoyl Chloride + 2-Chlorophenol + Base (e.g., Pyridine) | Step 1: Reflux Step 2: Room Temperature | High-yielding and generally applicable method. | | Carbodiimide Coupling | 2-Iodobenzoic Acid, 2-Chlorophenol, DCC/EDCI, DMAP (cat.) | Room Temperature, Anhydrous Solvent (e.g., CH₂Cl₂) | Mild conditions, suitable for sensitive substrates. |

While direct esterification forms the C-O bond of the ester, coupling reactions are crucial for synthesizing analogous structures, particularly diaryl ethers, which share the structural motif of two connected aromatic rings. These methods are generally not used for direct ester formation but are essential for creating related compounds where the ester group is replaced by an ether linkage, such as in 2-(2-chlorophenoxy)benzoic acid.

The Ullmann condensation is a classical method for forming diaryl ether linkages (C-O-C) by reacting an aryl halide with a phenol in the presence of copper. wikipedia.org This reaction typically requires high temperatures (often over 200°C) and polar, high-boiling solvents like DMF, N-methylpyrrolidone, or nitrobenzene. wikipedia.org The traditional protocol often used stoichiometric amounts of copper powder. wikipedia.org

Modern modifications have led to milder reaction conditions through the use of soluble copper catalysts and various ligands. organic-chemistry.orgbeilstein-journals.org For example, the synthesis of 2-(aryloxy)benzoic acids has been achieved by reacting 2-iodobenzoic acid with a phenol using a catalytic system of copper (Cu) and copper(I) iodide (CuI) in DMF with potassium carbonate (K₂CO₃) as the base and pyridine (B92270) as a ligand. rsc.org Specifically, the analogous structure 2-(o-chlorophenoxy)benzoic acid was prepared from 2-iodobenzoic acid and o-chlorophenol in a 41% yield using this method. rsc.org The development of inexpensive ligands has been shown to greatly accelerate the Ullmann-type coupling, allowing the reaction to proceed under more moderate conditions. organic-chemistry.org

Table 2: Examples of Ullmann-Type Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodobenzoic Acid | o-Chlorophenol | Cu, CuI | K₂CO₃ | DMF | Reflux | 41% | rsc.org |

| 2-Iodobenzoic Acid | Phenol | Cu, CuI | K₂CO₃ | DMF | Reflux | 48% | rsc.org |

| Aryl Iodide | Phenol | CuI, 1,10-phenanthroline | KF/Al₂O₃ | - | - | - | researchgate.net |

| Aryl Bromide/Iodide | Phenol | Cu₂O, Ligand | Cs₂CO₃ | Acetonitrile | 90-110 °C | Good-Excellent | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, have emerged as powerful and versatile alternatives to the Ullmann condensation for the synthesis of diaryl ethers. beilstein-journals.org These methods generally offer milder reaction conditions, broader substrate scope, and higher yields. nih.govscirp.org

The catalytic cycle typically involves a palladium(0) species, which undergoes oxidative addition with the aryl halide. Subsequent reaction with the phenoxide (formed from the phenol and a base) and reductive elimination yields the diaryl ether and regenerates the catalyst. The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) and N-heterocyclic carbenes (NHCs) are commonly employed to promote the reaction efficiently. nih.govorganic-chemistry.org An efficient catalyst system can be prepared in situ from Pd(OAc)₂, an imidazolinium salt (NHC precursor), and a base like NaH. organic-chemistry.org These reactions can tolerate a wide array of functional groups on both the aryl halide and the phenol. scirp.orgorganic-chemistry.org

Table 3: Palladium-Catalyzed Diaryl Ether Synthesis Systems

| Palladium Source | Ligand Type | Base | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | NaH | Toluene | 100 °C | Efficient for coupling aryl chlorides with phenols. | organic-chemistry.org |

| [(cinnamyl)PdCl]₂ | Bulky Biarylphosphine | - | - | Mild | Used for a wide range of aryl halides and phenols. | nih.govscirp.org |

| PdCl₂(dppf)CH₂Cl₂ | dppf | - | Neat, IPA/water, or 1,4-dioxane | Microwave Heating | Developed for cascade reactions to form polyphenolic ethers. | scirp.org |

Coupling Reactions Involving Halogenated Benzoic Acid Derivatives and Phenolic Components

Copper-Catalyzed Ullmann-Type Coupling Approaches

Synthesis of Halogenated Phenyl and Benzoate Precursors

The availability of the starting materials, 2-iodobenzoic acid and 2-chlorophenol, is essential. While 2-chlorophenol is a common commercial chemical, the synthesis of 2-iodobenzoic acid and its derivatives is a key preparatory step.

2-Iodobenzoic acid is a valuable synthetic intermediate, most notably serving as the precursor for the widely used oxidizing agents 2-iodylbenzoic acid (IBX) and Dess-Martin periodinane. wikipedia.orgwikipedia.org

The most common laboratory synthesis of 2-iodobenzoic acid is the Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid). wikipedia.orgchemicalbook.com The procedure involves the diazotization of the amino group on anthranilic acid using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is then treated with an iodide source, typically an aqueous solution of potassium iodide (KI), to displace the diazo group and introduce the iodine atom onto the aromatic ring. wikipedia.orgchemicalbook.com

Esters of 2-iodobenzoic acid, such as methyl 2-iodobenzoate, are also important precursors, particularly for reactions where the free carboxylic acid might interfere. These esters can be readily prepared via Fischer esterification of 2-iodobenzoic acid with the corresponding alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. rsc.org These esters can themselves be oxidized to form IBX-esters, which are stable and useful oxidizing reagents. nih.gov

Table 4: Synthesis of 2-Iodobenzoic Acid and its Methyl Ester

| Product | Starting Material | Key Reagents | Reaction Type |

|---|

| 2-Iodobenzoic Acid | Anthranilic Acid | 1. NaNO₂, HCl (aq) 2. KI (aq) | Sandmeyer Reaction | | Methyl 2-iodobenzoate | 2-Iodobenzoic Acid | Methanol (B129727), H₂SO₄ (cat.) | Fischer Esterification |

Introduction of Chlorophenyl Moieties into Aromatic Systems

The incorporation of chlorophenyl groups into aromatic systems is a fundamental transformation in organic synthesis, pivotal for the creation of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The electronic and steric properties imparted by the chlorine atom can significantly influence the biological activity and physical characteristics of the target compound. chemrxiv.org Methodologies for forging bonds between a chlorophenyl unit and another aromatic ring, particularly through heteroatom linkages like ethers (C-O), are well-established and continue to evolve. Key strategies include classical methods like the Ullmann condensation and modern transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org

The synthesis of esters such as 2-chlorophenyl 2-iodobenzoate involves the formation of a C-O bond between a chlorophenol and a benzoic acid derivative. This can be achieved through several approaches. The Ullmann condensation, a classic copper-catalyzed reaction, has long been used for the formation of aryl ethers and, by extension, aryl esters from aryl halides and phenols. wikipedia.orgchemeurope.com This method traditionally requires high temperatures and stoichiometric amounts of copper, though modern variations have introduced soluble copper catalysts and ligands to improve reaction conditions. wikipedia.orgorganic-chemistry.org

More contemporary methods often rely on transition metal catalysis, particularly with palladium or copper complexes. These reactions offer milder conditions, broader substrate scope, and higher efficiency. For instance, the copper-catalyzed coupling of phenols with aryl halides is a direct application of Ullmann-type chemistry to form the C-O bond necessary for structures analogous to this compound. rsc.orgresearchgate.net Research has focused on optimizing these catalytic systems, including the choice of metal, ligand, base, and solvent, to achieve high yields and regioselectivity. researchgate.net

A common strategy for synthesizing aryl esters involves the coupling of an aryl halide with a phenol, followed by other transformations. For example, the synthesis of 2-aryloxybenzoic acids, which are precursors to esters, can be accomplished via an Ullmann coupling using a methyl 2-iodobenzoate derivative and a phenol. rsc.org This highlights a modular approach where the chlorophenyl moiety is introduced via a C-O bond forming reaction.

The following tables summarize findings from various studies on the introduction of chlorophenyl and other aryl moieties into aromatic systems, showcasing the diversity of applicable methods.

Table 1: Ullmann-Type C-O Coupling Reactions for Aryl Ether and Ester Synthesis This table presents examples of Ullmann-type reactions used to couple aryl halides with phenols, a foundational method for creating the core structure of compounds like this compound.

| Aryl Halide | Phenol/Acid | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | >210 | p-Nitrophenyl phenyl ether | - | wikipedia.org |

| Methyl 2-iodobenzoate | Phenol | Cu / CuI | K₂CO₃ / Pyridine | DMF | Reflux | 2-Phenoxybenzoic acid (after hydrolysis) | - | rsc.org |

| Methyl 4-chloro-2-iodobenzoate | Phenol | Cu / CuI | K₂CO₃ / Pyridine | DMF | Reflux | 4-Chloro-2-phenoxybenzoic acid (after hydrolysis) | 44 (over 2 steps) | rsc.org |

| 1,2,3-Triiodobenzene derivatives | Various Phenols | CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | Diiodinated diarylethers | up to 94 | researchgate.net |

Table 2: Modern Transition-Metal-Catalyzed Synthesis of Aryl-Substituted Compounds This table illustrates more recent methods, often employing palladium or other transition metals, for the introduction of aryl groups, including chlorophenyl moieties, into various molecular frameworks.

| Substrate 1 | Substrate 2 | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Product Type | Yield (%) | Ref. |

| 4-Chlorobenzaldehyde | 4-Methylacetophenone | - | NaOH | Ethanol (B145695) | RT | Chalcone | 70 | ptfarm.pl |

| Chalcone derivative | Guanidine hydrochloride | - | NaOH | Ethanol | Reflux | 4-(4-Chlorophenyl)-6-p-tolyl-pyrimidine | 70 | ptfarm.pl |

| Aryl iodides | Primary amines | Palladium / [CpFe(CO)₂]₂ | DBU | - | - | Benzamides | Good | researchgate.net |

| 4-Chlorophenyl boronic acid | Glycine ethyl ester hydrochloride | - | NH₄Cl | Toluene | - | α-Aryl ester | 80 | wiley.com |

| 2-Methylquinoline | Benzyl alcohols | Fe(OAc)₂ / Phenanthroline | t-BuOK | 1,4-Dioxane | 140 | Alkylated quinoline | up to 91 | mdpi.com |

These synthetic strategies demonstrate the versatility and importance of methods that introduce chlorophenyl groups into aromatic structures. The choice of method often depends on the specific substrates, desired reaction scale, and tolerance of various functional groups. The development of more efficient, selective, and environmentally benign catalytic systems remains an active area of research in organic chemistry. liv.ac.uk

Chemical Reactivity and Transformative Pathways of 2 Chlorophenyl 2 Iodobenzoate

Reactivity Governed by the Iodinated Phenyl Moiety

The carbon-iodine (C-I) bond on the 2-iodobenzoate (B1229623) portion of the molecule is the most prominent site of reactivity. Its relative weakness compared to the carbon-chlorine (C-Cl) bond makes it a prime target for a variety of synthetic transformations.

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura analogues)

The iodinated phenyl group readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. wikipedia.orgnumberanalytics.comlibretexts.org The higher reactivity of the aryl iodide compared to the aryl chloride ensures high selectivity for these transformations. libretexts.orgfu-berlin.de

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For a substrate like 2-Chlorophenyl 2-iodobenzoate, the reaction would selectively occur at the C-I bond to produce an alkynyl-substituted derivative. The general conditions for Sonogashira coupling often involve catalysts like bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in a solvent such as anhydrous tetrahydrofuran (B95107) with an amine base like triethylamine.

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. numberanalytics.comiitk.ac.in This process is also palladium-catalyzed and proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and elimination steps. numberanalytics.comfu-berlin.de The reaction is versatile and can be used to synthesize a wide range of compounds, including stilbenes and dienes. iitk.ac.in

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is a cornerstone in the synthesis of biaryl compounds. mdpi.com The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield the coupled product. libretexts.orgyonedalabs.com The use of various palladium catalysts and ligands allows for the coupling of a wide array of substrates under mild conditions. rhhz.net

| Reaction | Catalyst System | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Tetrahydrofuran (THF) | Iodobenzene, Ethynylbenzene |

| Heck | Pd(OAc)₂ / PPh₃ | Na₂CO₃, Et₃N | DMF, NMP, CH₃CN | Aryl Iodides, Alkenes fu-berlin.de |

| Suzuki-Miyaura | Pd(OAc)₂ / Phosphine (B1218219) Ligands | K₂CO₃, Cs₂CO₃ | Water, Dioxane | Aryl Iodides, Arylboronic acids rhhz.net |

Radical Processes and Atom Transfer Reactions

The C-I bond is susceptible to cleavage under radical conditions. One notable transformation is the SRN1 (Substitution Radical-Nucleophilic, Unimolecular) reaction. semanticscholar.orgresearchgate.net This multi-step process involves the formation of a radical anion intermediate, which then fragments to produce an aryl radical. semanticscholar.org This aryl radical can then react with a nucleophile to form the substitution product. semanticscholar.org For instance, the 2-iodobenzoate anion, which can be derived from the parent molecule, has been shown to react with ketone enolate ions under photostimulation in DMSO to yield ε-oxo acids. semanticscholar.orgresearchgate.net

Radical reactions can also be initiated by reagents that selectively interact with the aryl-iodine bond over other aryl-halogen bonds. nii.ac.jp Borohydride (B1222165) reagents, for example, can promote radical arylation reactions that are chemoselective for the aryl-iodine bond, leaving aryl-bromine and aryl-chlorine bonds intact. nii.ac.jp Similarly, atom transfer radical addition (ATRA) can be initiated at the C-I bond. Organophosphine compounds have been shown to catalyze the generation of a difluoroalkyl radical from ethyl iododifluoroacetate, which is proposed to occur through noncovalent interactions between the phosphorus atom and the iodine atom. acs.org

Nucleophilic Reactivity of the 2-Iodobenzoate Anion

While the primary reactivity of the iodinated moiety involves the C-I bond, the 2-iodobenzoate group itself can act as a nucleophile under certain conditions. Following its displacement as a leaving group in other reactions, the resulting 2-iodobenzoate anion can participate in subsequent transformations. For example, during some trifluoromethylation reactions of alkenes, 2-iodobenzoate adducts are isolated as simultaneous products. jst.go.jp This suggests that the 2-iodobenzoate, derived from the trifluoromethylating reagent, can function as a nucleophile. jst.go.jp In reactions involving hypervalent iodine reagents derived from 2-iodobenzoic acid, the 2-iodobenzoate anion is often the leaving group and can be trapped by electrophilic intermediates. wiley.comd-nb.info

Oxidative Transformations Involving Hypervalent Iodine Intermediates

The iodine atom on the 2-iodobenzoate moiety can be oxidized to form hypervalent iodine species. nih.govacs.org These reagents are powerful and selective oxidants used in a wide range of synthetic transformations. acs.orgnsf.govcardiff.ac.uk The oxidation of iodoarenes can be achieved electrochemically or with chemical oxidants. nih.govacs.org Once formed, these hypervalent iodine reagents can mediate reactions such as oxidative cyclizations, α-functionalization of carbonyl compounds, and molecular rearrangements. nih.govacs.orgcardiff.ac.uk

Derivatives of 2-iodobenzoic acid are particularly valuable precursors for highly reactive hypervalent iodine reagents like ethynylbenziodoxolones (EBX). epfl.ch These reagents are strong electrophiles due to the weak hypervalent bond and are used for the alkynylation of various nucleophiles. epfl.ch Therefore, the 2-iodophenyl moiety of this compound serves as a handle for the generation of these potent oxidizing and functionalizing agents.

Reactivity Influenced by the Chlorinated Phenyl Moiety

The chlorinated phenyl moiety is generally less reactive than its iodinated counterpart in transformations like cross-coupling and radical reactions. However, its reactivity can be unlocked through strategies such as directed functionalization.

Directed Functionalization Reactions

Directed C-H functionalization is a powerful strategy for selectively modifying otherwise unreactive C-H bonds. nih.gov This approach utilizes a directing group within the substrate to chelate to a transition metal catalyst, guiding it to a specific C-H bond, typically in the ortho position. nih.gov

In this compound, the ester functional group can potentially serve as such a directing group. The carbonyl oxygen of the ester could coordinate to a palladium catalyst, directing the activation of a C-H bond at the ortho position of the 2-chlorophenyl ring. This would enable the introduction of new functional groups, such as aryl or alkyl moieties, at this position. The presence and position of the chlorine atom would likely influence the regioselectivity and efficiency of such a transformation. jst.go.jp This strategy circumvents the lower intrinsic reactivity of the C-Cl bond and allows for the selective elaboration of the chlorinated aromatic ring. nih.gov

Selective Aromatic Substitutions

The structure of this compound features two distinct halogenated aromatic rings, offering pathways for selective chemical modifications. The key to this selectivity lies in the differential reactivity of the carbon-iodine (C-I) bond on the benzoyl moiety and the carbon-chlorine (C-Cl) bond on the phenyl group. The C-I bond is considerably more labile and susceptible to oxidative addition by transition metal catalysts, making it the preferred site for various cross-coupling reactions.

This reactivity difference enables the selective functionalization of the 2-iodobenzoyl portion of the molecule while leaving the 2-chlorophenyl group intact. Palladium-catalyzed reactions are particularly effective for this purpose. For instance, selective amination reactions can be performed on aryl iodides in the presence of aryl chlorides. thieme-connect.com This allows for the introduction of nitrogen-based nucleophiles at the position of the iodine atom, leading to the synthesis of substituted anthranilate derivatives.

Similarly, other palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be directed with high selectivity to the C-I bond. The formation of diaryl ethers can also be achieved by reacting the iodo-substituted ring with a phenol (B47542). google.com This predictable reactivity makes this compound a useful intermediate for the stepwise construction of complex, multi-substituted aromatic structures. The less reactive C-Cl bond can then be targeted for substitution under more forcing reaction conditions if desired, allowing for a sequential functionalization strategy.

| Reaction Type | Reagents | Selective Target | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | C-I Bond | Substituted 2-aminobenzoate (B8764639) derivative |

| Suzuki Coupling | Arylboronic acid, Palladium Catalyst, Base | C-I Bond | Biphenylcarboxylate derivative |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper Catalysts, Base | C-I Bond | 2-Alkynylbenzoate derivative |

| Ullmann Condensation | Phenol, Copper Catalyst, Base | C-I Bond | Diaryl ether derivative |

Transformations of the Ester Functionality

The ester linkage in this compound is a key functional group that can undergo a variety of chemical transformations, providing access to different classes of compounds. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon.

The ester bond can be readily cleaved through hydrolysis. Under basic conditions, such as treatment with an aqueous base like sodium hydroxide, the ester undergoes saponification to yield its constituent parent molecules: 2-iodobenzoic acid and 2-chlorophenol (B165306). jst.go.jpjst.go.jp This reaction is often a necessary step in synthetic sequences where the 2-iodobenzoate group is used as a temporary protecting or directing group. jst.go.jpjst.go.jp

Transesterification, the process of exchanging the alkoxy or aryloxy group of an ester, is another important transformation. rsc.org In the case of this compound, reaction with a different alcohol or phenol in the presence of an acid or base catalyst can produce a new ester. For example, reacting it with methanol (B129727) would yield methyl 2-iodobenzoate, while reaction with a different phenol would result in a different aryl 2-iodobenzoate. These reactions are typically equilibrium-driven, and conditions can be optimized to favor the desired product. rsc.org

| Reaction | Typical Reagents | Products |

|---|---|---|

| Hydrolysis (Saponification) | NaOH (aq), heat | Sodium 2-iodobenzoate and Sodium 2-chlorophenoxide (acidification yields the free acid and phenol) |

| Transesterification (with alcohol) | Methanol (CH₃OH), Acid or Base Catalyst | Methyl 2-iodobenzoate and 2-Chlorophenol |

| Transesterification (with phenol) | Phenol (C₆H₅OH), Acid or Base Catalyst | Phenyl 2-iodobenzoate and 2-Chlorophenol |

The carbonyl group of the ester is a site for various derivatization reactions, typically involving nucleophilic acyl substitution. While less common than hydrolysis, these transformations provide routes to other important functional groups.

One such derivatization is ammonolysis, where the ester reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction would convert this compound into 2-iodobenzamide (B1293540) (or an N-substituted derivative) and 2-chlorophenol. This transformation often requires heat or catalysis.

Another significant derivatization is the reduction of the carbonyl group. Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce the ester to its corresponding primary alcohol. In this case, the reaction would cleave the ester and reduce the carboxyl group to furnish (2-iodophenyl)methanol, along with 2-chlorophenol as a byproduct. Less reactive reagents like sodium borohydride are generally not strong enough to reduce esters. These derivatizations expand the synthetic utility of this compound beyond its use as a precursor for its constituent acid and phenol.

| Reaction Type | Reagents | Product Type (from benzoyl moiety) |

|---|---|---|

| Ammonolysis | Ammonia (NH₃) or Amine (RNH₂/R₂NH) | 2-Iodobenzamide or N-substituted 2-iodobenzamide |

| Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | (2-Iodophenyl)methanol |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chlorophenyl 2 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 2-chlorophenyl 2-iodobenzoate (B1229623) reveals distinct signals for the aromatic protons on both the 2-chlorophenyl and 2-iodobenzoyl moieties. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons resonate in the downfield region, generally between δ 7.0 and 8.2 ppm.

A detailed analysis shows a multiplet corresponding to two aromatic protons of the 2-iodobenzoyl group appearing at approximately δ 8.10-8.79. A triplet, integrating to one proton from the same ring, is observed around δ 7.46. The protons of the 2-chlorophenyl ring also produce a series of multiplets in the aromatic region, which can sometimes overlap with the signals from the 2-iodobenzoyl group. rsc.org The specific chemical shifts and coupling constants (J values) are crucial for assigning each proton to its exact position on the aromatic rings.

Table 1: ¹H NMR Data for 2-Chlorophenyl 2-iodobenzoate

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.10-8.79 | m | 2H | Harom 2,5 (2-iodobenzoyl) | rsc.org |

| 7.46 | t (J = 7.6 Hz) | 1H | Harom 4 (2-iodobenzoyl) | rsc.org |

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays a series of signals corresponding to the twelve carbon atoms in the aromatic rings and the carbonyl carbon of the ester group.

The carbonyl carbon typically appears as a weak signal in the downfield region of the spectrum, often above δ 160 ppm. The aromatic carbons resonate between approximately δ 120 and 150 ppm. The carbon atoms directly bonded to the halogen atoms (chlorine and iodine) exhibit characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. For instance, in related structures, the carbon bearing the iodine has been observed at specific resonances that aid in its identification. beilstein-journals.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a characteristic fingerprint of the functional groups present. vscht.cz The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group. This peak is typically observed in the region of 1720-1740 cm⁻¹.

Other significant absorptions include those for the C-O stretching of the ester linkage, which appear in the 1250-1300 cm⁻¹ region. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ range. The C-Cl and C-I stretching vibrations occur in the fingerprint region (below 1000 cm⁻¹) and can be more challenging to assign definitively without comparative analysis.

Table 2: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H stretch | Aromatic |

| 1720-1740 | C=O stretch | Ester |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1250-1300 | C-O stretch | Ester |

| < 1000 | C-Cl, C-I stretch | Halogenated Aromatic |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum offers further structural clues. Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the formation of acylium ions. For this compound, one would expect to see a prominent peak corresponding to the 2-iodobenzoyl cation. Further fragmentation of this ion and the 2-chlorophenoxy radical would also be observed. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula. beilstein-journals.org

Electronic Spectroscopy for Electronic Structure Insights (e.g., UV-Vis Absorption)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or chloroform, would exhibit absorption bands in the ultraviolet region. academie-sciences.frresearchgate.net These absorptions arise from π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl group of the ester.

The presence of the halogen substituents and the conjugation between the aromatic rings and the ester group will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. While UV-Vis spectroscopy is generally less specific for detailed structural elucidation compared to NMR or MS, it is a valuable tool for confirming the presence of the chromophoric system and for quantitative analysis.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive crystallographic and solid-state architectural investigation of the chemical compound this compound cannot be completed at this time. Despite extensive searches for relevant scientific literature, no publicly accessible single-crystal X-ray diffraction (SCXRD) data, which is essential for such an analysis, has been found for this specific ester.

The intended study was designed to follow a rigorous outline, beginning with the determination of the molecular and crystal structure using SCXRD. This fundamental data is a prerequisite for all subsequent analyses, including the examination of supramolecular interactions, the quantification of intermolecular contacts through Hirshfeld surface analysis, and the study of crystal packing efficiency via voids analysis.

Searches for the crystal structure of this compound, including queries for its chemical formula (C13H8ClIO2) and searches within crystallographic databases, did not yield any specific results for this compound. While data exists for related structures, such as salts of 2-iodobenzoic acid or other molecules containing either a 2-chlorophenyl or a 2-iodobenzoate moiety, this information is not transferable to the unique crystalline architecture of the specific ester .

Without the foundational crystallographic information file (CIF), it is impossible to generate the detailed analysis and data tables requested for the following sections:

Crystallographic Analysis and Solid State Architectural Investigations

Voids Analysis for Understanding Crystal Packing Efficiency

Therefore, the generation of an article based on the provided outline is not feasible until the crystal structure of 2-Chlorophenyl 2-iodobenzoate (B1229623) is determined and made publicly available in the scientific domain.

Computational Chemistry and Theoretical Modeling of 2 Chlorophenyl 2 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic and geometric characteristics of organic compounds. acs.org By approximating the complex many-electron problem to a more manageable one based on electron density, DFT allows for the accurate calculation of various molecular properties.

Geometry Optimization and Conformational Landscapes

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For flexible molecules like 2-Chlorophenyl 2-iodobenzoate (B1229623), which possesses multiple rotatable bonds, this involves exploring the conformational landscape to identify low-energy structures. Computational methods can be employed to perform a conformational search, followed by geometry optimization of the resulting conformers. rsc.org This process is crucial as the conformation of a molecule can significantly influence its reactivity and physical properties. For instance, in related systems, conformational analysis has been used to understand the constraints that lead to improved potency in biologically active molecules. elifesciences.org

Investigation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the energetic pathways of chemical reactions. This involves locating and characterizing the transition states, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of a reaction and thus its rate. For example, in studies of related reactions, DFT has been used to calculate the free energy profiles of C-H and C-C bond activations, providing insight into the reaction mechanism. epfl.ch These calculations can reveal whether a proposed mechanism is energetically feasible and can help to explain observed product distributions. In some cases, computational studies have supported proposed mechanisms, such as a concerted mechanism in the isomerization of related esters. rsc.org

Electronic Structure Characterization

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. DFT calculations provide a wealth of information in this regard, including the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the electronic band gap, is an indicator of the molecule's reactivity and electronic properties. researchgate.net A smaller gap generally suggests higher reactivity.

Charge Distribution: The distribution of electron density within a molecule can be quantified through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

Electronic Band Gap: The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and electrical transport properties of a compound. A larger gap suggests higher stability and lower reactivity. For instance, in a related compound, methyl 4-chlorobenzoate, the HOMO-LUMO gap was calculated to be 4.83 eV, indicating moderate chemical reactivity.

| Property | Value |

|---|---|

| HOMO Energy | -6.55 eV |

| LUMO Energy | -1.72 eV |

| HOMO-LUMO Gap | 4.83 eV |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

DFT calculations can be a powerful predictive tool for understanding the selectivity of chemical reactions.

Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation to occur, regioselectivity refers to the preference for one site over others. Computational models can be developed to predict the regioselectivity of reactions, such as C-H functionalization. nih.gov These models often rely on data from a set of known reactions to train machine learning algorithms. nih.gov For instance, in the direct arylation of indazoles, the regioselectivity was found to be influenced by the electronic nature of the substituents on the aryl iodide. mdpi.com

Stereoselectivity: When a reaction can produce multiple stereoisomers, stereoselectivity is the preference for the formation of one stereoisomer over others. The stereochemical outcome of a reaction is often determined by the relative energies of the transition states leading to the different products. khanacademy.org DFT calculations can be used to model these transition states and predict the major stereoisomer. For example, in the bromolactonization of stilbenecarboxylic acids, transition state calculations were used to explain the observed stereoselectivity. rsc.org

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior over time.

Conformational Analysis and Molecular Dynamics Simulations

While conformational analysis using DFT can identify stable conformers, molecular dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over a period of time. osf.io This allows for the exploration of the conformational space and the study of how the molecule behaves in different environments, such as in solution. osf.io MD simulations can be particularly useful for understanding the behavior of large and flexible molecules, and for studying processes like protein-ligand binding or the aggregation of polymers in solution. osf.ionih.gov For example, MD simulations have been used to study the interaction of ligands with receptors, providing insights into the effects of the physiological environment. semanticscholar.org

Reactivity Descriptors from Quantum Chemical Calculations (e.g., NBO analysis, Global Reactivity Parameters)

A comprehensive investigation into the computational chemistry of 2-Chlorophenyl 2-iodobenzoate, specifically focusing on its reactivity descriptors through quantum chemical calculations, could not be completed at this time. An extensive search of available scientific literature and databases did not yield specific studies that have performed Natural Bond Orbital (NBO) analysis or calculated global reactivity parameters for this particular compound.

While computational studies, including Density Functional Theory (DFT) calculations, have been conducted on structurally related compounds such as other substituted phenyl benzoates and molecules containing 2-chlorophenyl or 2-iodobenzoate moieties, the precise data for this compound remains unavailable in the reviewed literature.

Typically, such computational analyses would provide valuable insights into the electronic structure and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis would be instrumental in understanding the delocalization of electron density, hyperconjugative interactions, and the nature of the bonding within the molecule. It would quantify the stabilization energies associated with donor-acceptor interactions between filled and vacant orbitals, revealing key intramolecular interactions that influence the compound's stability and reactivity. For instance, interactions involving the lone pairs of the oxygen, chlorine, and iodine atoms with the antibonding orbitals of the aromatic rings would be of particular interest.

Global Reactivity Parameters

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of the molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Without dedicated computational studies on this compound, the generation of specific data tables for these reactivity descriptors is not possible. Further experimental and theoretical research is required to elucidate these important aspects of its chemical behavior.

Advanced Applications in Synthetic Chemistry and Material Science

Role as Intermediates in the Synthesis of Complex Organic Molecules

The structural framework of 2-chlorophenyl 2-iodobenzoate (B1229623), and more broadly, substituted iodobenzoates, serves as a versatile platform for synthesizing intricate organic molecules. The presence of the iodine atom allows for various cross-coupling reactions, while the ester group can be readily transformed, making these compounds key intermediates in multistep syntheses.

Researchers have utilized precursors like 2-chloro-5-iodobenzoic acid, an aromatic monomer with two different halogens and a carboxyl group, in the synthesis of pharmaceuticals. patsnap.com The different reactivity of each functional group can be exploited to introduce various substituents. patsnap.com For instance, methyl 2-iodobenzoate, a closely related compound, is a precursor in the preparation of Kibdelone C, through an intermediate formed by microbial dihydroxylation. sigmaaldrich.com

The utility of these intermediates is demonstrated in the synthesis of various complex structures. For example, methyl 2-iodobenzoate is a starting material for producing N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones and other elaborate molecules with potential applications in medicinal chemistry and as research tools. sigmaaldrich.comlookchem.com The synthesis of isatin-hydrazide derivatives, which have shown promise as potential anticancer agents, also employs iodinated benzohydrazides as key intermediates. nih.gov In one study, N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-iodobenzohydrazide was synthesized as part of a series of compounds evaluated for their antiproliferative activities. nih.gov

Below is a table highlighting examples of complex molecules synthesized from iodobenzoate precursors.

| Precursor | Synthesized Complex Molecule | Application Area | Reference |

| Methyl 2-iodobenzoate | (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester | Pharmaceutical Development | sigmaaldrich.comlookchem.com |

| Methyl 2-iodobenzoate | N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones | Medicinal Chemistry | sigmaaldrich.comlookchem.com |

| 2-Iodobenzoic Acid | Precursor for Kibdelone C | Natural Product Synthesis | sigmaaldrich.com |

| 3-Iodobenzohydrazide | N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-iodobenzohydrazide | Anticancer Research | nih.gov |

| 2-Chloro-5-iodobenzoic acid | Dapagliflozin (antidiabetic drug) | Pharmaceuticals | patsnap.com |

Utility in the Development of Novel Synthetic Methodologies

The unique reactivity of 2-chlorophenyl 2-iodobenzoate and its analogs has been instrumental in pioneering new synthetic methods. These methods often combine multiple reaction steps into one-pot procedures, enhancing efficiency and atom economy.

One such innovation is the combination of N-heterocyclic carbene (NHC)-mediated hydroacylation with palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, or Suzuki couplings. aurigeneservices.com In these methodologies, an iodo-derivative generated in situ from an α-keto ester and an aldehyde can undergo subsequent C-C bond formation in the same reaction vessel. aurigeneservices.com This approach streamlines the synthesis of complex alkyne derivatives. aurigeneservices.com

Furthermore, the 2-iodobenzoate moiety is central to the development of photoredox-catalyzed reactions. The 2-iodobenzoate anion can be generated and participate in reaction cycles, for instance, to create acyl radicals from α-keto acids for further transformations. acs.org These radical-based methods open new avenues for bond formation under mild conditions. acs.org For example, a radical-triggered annulation–cyanotrifluoromethylation of 1,6-enynes has been developed to synthesize functionalized 1-indanones. frontiersin.org

The development of hypervalent iodine reagents, such as vinylbenziodoxolones (VBX), often starts from 2-iodobenzoic acid. chemicalbook.com These reagents have demonstrated unique reactivity in vinylation reactions, offering regioselectivity that is distinct from other iodonium (B1229267) salts. chemicalbook.com Similarly, ethynylbenziodoxolones (EBXs), also derived from 2-iodobenzoic acid, are pivotal in novel alkynylation reactions. epfl.chchemrxiv.org

| Methodology | Role of Iodobenzoate Derivative | Key Outcome | Reference |

| NHC-Organocatalyzed One-Pot Reactions | In situ generation of an iodo-ester intermediate | Efficient synthesis of alkyne derivatives via hydroacylation-cross-coupling | aurigeneservices.com |

| Photoredox Catalysis | Generation of 2-iodobenzoate anion to facilitate radical formation | Creation of acyl radicals for synthetic applications | acs.org |

| Aerobic C-H Activation | Precursor for alkynyl hypervalent iodine reagents | C-C bond formation in heterocycles under aerobic conditions | |

| Radical Annulation-Cyanotrifluoromethylation | Substrate for radical-triggered cyclization | Synthesis of functionalized 1-indanones | frontiersin.org |

Contribution to Fluorofunctionalization and Alkynylation Reactions

Compounds like this compound are significant contributors to the fields of fluorofunctionalization and alkynylation, two of the most important transformations in modern synthetic chemistry for introducing fluorine atoms or alkyne groups into molecules.

In fluorofunctionalization reactions, particularly oxy-trifluoromethylation, the 2-iodobenzoate group can act as a nucleophile. jst.go.jp For example, in the trifluoromethylation of electron-rich styrene (B11656) derivatives, 2-iodobenzoate adducts are often isolated alongside other products, indicating its participation in the reaction mechanism. jst.go.jp The solubility of the 2-iodobenzoate salt, which is formed during the reaction, can be crucial for controlling the reaction outcome, such as selectively affording vinylic trifluoromethylation products over iodo-trifluoromethylation products. jst.go.jp

The development of ethynylbenziodoxolone (EBX) reagents, which are synthesized from 2-iodobenzoic acid, has revolutionized alkynylation reactions. epfl.ch Visible light irradiation of EBX reagents can promote the oxidative C–H alkynylation of substrates like arylcyclopropanes. epfl.ch In some cases, the reaction can be switched to an oxyalkynylation, where the 2-iodobenzoate byproduct is incorporated into the final product. epfl.ch These methods provide access to valuable alkynylated quaternary carbon centers from tertiary alcohols through stable oxalate (B1200264) intermediates. chemrxiv.org This process can be achieved either through a photocatalytic cycle or by direct photoexcitation of the EBX reagent, which then serves as both the oxidant and the radical trap. chemrxiv.org

Alkynyl hypervalent iodine reagents are also employed in the aerobic C-H activation and alkynylation of saturated heterocycles, demonstrating the broad utility of these reagents derived from iodobenzoic acids.

Exploration in Materials Science for Functional Molecules

The structural motifs found in this compound are being explored for the creation of functional materials. The ability to precisely tune the electronic and steric properties of the molecule through substitution on the phenyl rings makes it a valuable scaffold for designing molecules with specific optical, electronic, or biological properties.

Methyl 2-iodobenzoate is used in the synthesis of advanced materials with unique characteristics for applications in polymer science and materials engineering. lookchem.com The incorporation of such halogenated aromatic esters into larger molecular or polymeric structures can influence properties like thermal stability, solubility, and solid-state packing, which are critical for material performance. The study of crystal structures of related compounds provides fundamental insights into how these molecules arrange in the solid state, which is essential for designing crystalline materials with desired properties. ugr.es

While direct applications of this compound in materials are still emerging, the synthesis of "push-pull" π-extended chromophores from related building blocks highlights the potential of this chemical class. ugr.es These types of molecules are known for their interesting photophysical properties, such as solvatochromism, making them candidates for use in sensors and nonlinear optical materials.

Derivatization to Access New Chemical Entities and Ligands

Derivatization of the this compound scaffold is a powerful strategy for accessing new chemical entities and ligands for catalysis and medicinal chemistry. The two distinct aryl rings can be functionalized independently to generate a diverse library of compounds.

A key application is in the synthesis of ligands for transition metal catalysis. For example, 4-chlorophenyl 2-iodobenzoate has been synthesized as part of a general procedure for creating bidentate [N,P] ligands. rsc.org These ligands, which combine a nitrogen and a phosphorus donor atom, can be complexed with metals like palladium to form catalysts for various cross-coupling reactions. rsc.org

Furthermore, derivatization strategies such as selective C–H chlorination followed by nucleophilic substitution can rapidly generate diverse analogs. wisc.edu This allows for the introduction of a wide range of functional groups, including amines and azoles, to create novel molecular structures. wisc.edu Another example of functional derivatization is the synthesis of 4-([¹⁸F]fluoromethyl)-2-chlorophenylisothiocyanate, a novel bifunctional agent for the ¹⁸F-radiolabeling of biomolecules like peptides and proteins for use in positron emission tomography (PET) imaging. researchgate.net This demonstrates how the core structure can be modified to create highly specialized chemical tools.

Q & A

Q. Table 1: Synthesis Parameters for Analogous Compounds

| Parameter | Value/Procedure | Source |

|---|---|---|

| Reaction pH | 8–9 (Na₂CO₃) → 2–3 (HCl) | |

| Solvent for Crystallization | Methanol | |

| Yield Range | 60–85% (depending on substrate) |

Advanced: How do crystallographic data resolve structural ambiguities in iodobenzoate derivatives?

Answer:

X-ray crystallography is critical for resolving steric effects from bulky substituents (e.g., iodine and chlorine). For example, in 2-chloro-4-(2-iodobenzenesulfonamido)-benzoic acid:

- Torsional Angles: Iodine’s van der Waals radius (1.98 Å) induces significant torsional strain, affecting molecular packing .

- Hydrogen Bonding: Sulfonamide N–H···O interactions stabilize the crystal lattice, with bond lengths ~2.85 Å .

Methodological Tip: Use SHELX-97 for structure refinement and Mercury software for visualizing non-covalent interactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR: ¹³C NMR identifies iodine’s inductive effects (deshielding of adjacent carbons by ~15 ppm) .

- IR: C=O stretching (1720–1740 cm⁻¹) confirms ester formation; sulfonamide analogs show S=O stretches at 1350–1380 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 389.92 for C₁₃H₇ClIO₂⁺) .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:

- Iodine Reactivity: The C–I bond dissociation energy (~55 kcal/mol) facilitates oxidative addition in Pd-catalyzed couplings .

- Steric Effects: Chlorine’s ortho position reduces accessibility for nucleophilic attack by ~30% compared to para-substituted analogs .

Experimental Validation: Compare computed activation energies with kinetic studies using Arrhenius plots .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity: Iodine’s photolability necessitates amber vials and storage at –20°C .

- Hydrolysis Risk: Ester bonds degrade in humid conditions; use desiccants (e.g., silica gel) .

Table 2: Stability Data for Halogenated Benzoates

| Condition | Degradation Rate (per month) | Source |

|---|---|---|

| Ambient light, 25°C | 12–15% | |

| Dark, –20°C | <2% |

Advanced: How can contradictory data on iodobenzoate reactivity be reconciled in mechanistic studies?

Answer:

Contradictions often arise from solvent polarity or catalyst choice. For example:

- Polar Solvents (DMF): Stabilize transition states in SNAr reactions, increasing yields by 20% versus toluene .

- Catalyst Screening: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings due to better oxidative addition kinetics .

Resolution Strategy: Replicate conflicting studies under controlled conditions (fixed solvent, catalyst loading) and analyze via HPLC .

Basic: What are the key physical properties of this compound?

Answer:

- Molecular Weight: 358.45 g/mol (C₁₃H₇ClIO₂) .

- Melting Point: ~120–125°C (varies with purity) .

- Solubility: Insoluble in water; soluble in DCM, DMSO, and methanol .

Advanced: What strategies mitigate iodine’s toxicity in large-scale reactions involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.